3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a methoxy group at the 4-position and a (3-bromophenoxy)methyl group at the 3-position. Its molecular formula is C₁₅H₁₃BrO₃, with a molecular weight of 333.17 g/mol (calculated). The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, influencing its reactivity and physicochemical properties.
For example, alkylation of 4-methoxy-3-hydroxybenzaldehyde with 3-bromobenzyl bromide in dimethylformamide (DMF) using a strong base like Cs₂CO₃ could yield the target compound . Similar etherification strategies are documented for structurally related benzaldehyde derivatives .
Applications: Brominated benzaldehydes are often intermediates in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilicity, making the compound a candidate for nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
3-[(3-bromophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMXBLWHOPUGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Alkoxide Formation : 3-Bromophenol deprotonates in the presence of K₂CO₃, generating a phenoxide ion.
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Nucleophilic Attack : The phenoxide ion undergoes an Sₙ2 displacement with 4-methoxybenzyl chloride, forming the ether bond.
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Workup : The crude product is purified via crystallization or column chromatography.
Optimization Parameters
Table 1: Williamson Ether Synthesis Conditions and Outcomes
Metal Halogen Exchange and Formylation
A patent by US20130090498A1 describes a metal halogen exchange strategy for synthesizing analogous brominated methoxybenzaldehydes, adaptable to this compound. This method avoids cryogenic conditions and improves selectivity.
Key Steps
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Grignard Formation : 1,4-Dibromo-2-fluorobenzene reacts with isopropyl magnesium chloride (iPrMgCl) in tetrahydrofuran (THF) to form a magnesium intermediate.
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Formylation : Quenching with dimethylformamide (DMF) introduces the aldehyde group.
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Methoxylation : The intermediate reacts with methanol and K₂CO₃ to install the methoxy group.
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Crystallization : Heptane or isopropyl alcohol precipitates the product.
Advantages
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Regioselectivity : Controlled bromine positioning minimizes side products.
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Scalability : High yields (57% overall) in multi-gram syntheses.
Bromination of 4-Methoxybenzaldehyde Derivatives
Bromination of pre-formed methoxybenzaldehyde ethers offers an alternative route. 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0), a structural analog, is synthesized via solvent-free bromination using 1,3-di-n-butylimidazolium tribromide. Adapting this method:
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Ether Precursor : Prepare 4-methoxybenzyl ether derivatives.
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Bromination : Use tribromide reagents for electrophilic aromatic substitution.
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Oxidation : Retain the aldehyde group via mild oxidizing conditions.
Challenges
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Regioselectivity : Bromine may substitute at undesired positions without directing groups.
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Side Reactions : Over-bromination or aldehyde oxidation requires careful stoichiometry.
Intramolecular Cyclization Strategies
Intramolecular Williamson reactions are viable for constructing the benzyl ether moiety. For example, coupling 3-bromophenol with a benzyl alcohol derivative bearing a leaving group (e.g., mesylate or tosylate) enables ring closure under basic conditions.
Procedure
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Mesylation : Treat 4-methoxybenzyl alcohol with methanesulfonyl chloride (MsCl) to form the mesylate.
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Cyclization : React with 3-bromophenol/K₂CO₃ in DMF at 60°C.
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Isolation : Extract with ethyl acetate and purify via recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[(3-Bromophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(3-Bromophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H13BrO3
- Molecular Weight : 321.17 g/mol
- Structural Features : The compound features a bromophenoxy group and a methoxybenzaldehyde moiety, contributing to its unique reactivity and biological activity.
Medicinal Chemistry Applications
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde has been studied for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds with bromophenoxy groups exhibit antimicrobial properties. A study demonstrated that derivatives of this compound could inhibit the growth of various bacterial strains, suggesting its utility in developing new antibacterial agents.
- Anticancer Potential : The aldehyde functionality allows for the formation of Schiff bases, which have been explored for their anticancer activities. In vitro studies have shown that such derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.
Chemical Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active molecules. For instance, it can act as a precursor in the synthesis of novel β-hydroxy-α-amino acid derivatives via asymmetric synthesis methods .
- Functionalization Reactions : The bromine atom in the bromophenoxy group can be substituted with nucleophiles such as amines or thiols, allowing for the generation of diverse compounds tailored for specific applications in pharmaceuticals and agrochemicals.
Material Science Applications
The compound's unique properties make it suitable for applications in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers modified with bromophenoxy-containing compounds exhibit improved resistance to degradation under UV light.
- Dyes and Pigments : The compound can be used as a building block in the synthesis of dyes and pigments due to its chromophoric properties. Its derivatives have been evaluated for use in textiles and coatings, where colorfastness is critical.
Data Table: Summary of Applications
Case Studies
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Antimicrobial Activity Study :
- A study conducted on various derivatives of this compound found significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
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Anticancer Mechanism Investigation :
- In vitro experiments showed that treatment with the compound led to increased ROS levels in cancer cell lines, suggesting a mechanism involving oxidative stress that could be exploited for therapeutic purposes.
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Polymer Stability Improvement :
- Research on polymer composites containing this compound demonstrated enhanced UV resistance compared to unmodified polymers, indicating its potential application in outdoor materials exposed to sunlight.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenoxy group can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl Substitutents : Bromine increases molecular weight and reactivity compared to tert-butyl or cyclopentyl groups. This enhances electrophilicity but may reduce solubility .
- Methoxy Group : Common across all compounds; contributes to electron donation and stabilizes the aldehyde group .
Biological Activity
3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and various applications based on existing research findings.
Chemical Structure and Properties
The compound features a bromophenoxy group and a methoxybenzaldehyde moiety, contributing to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic character, while the aldehyde group can participate in nucleophilic addition reactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and antiproliferative effects against cancer cell lines.
Antiproliferative Activity
In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against human breast cancer (MCF-7) cells, indicating potent antiproliferative effects .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in cancer cell proliferation. Its structure allows it to interact with active sites on enzymes, potentially leading to reduced activity.
- Protein-Ligand Interactions : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function and signaling pathways within cells.
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antiproliferative Effects : A recent study found that derivatives of methoxybenzaldehydes exhibited promising anticancer properties by targeting tubulin dynamics. The results indicated that modifications on the benzene ring significantly influenced cytotoxicity against various cancer cell lines .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that compounds with similar structural motifs could effectively inhibit key metabolic enzymes involved in tumor growth and proliferation .
Q & A
Q. What are the key synthetic routes for preparing 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, a method analogous to the synthesis of 4-benzyloxy-3-methoxybenzaldehyde involves reacting 3-bromophenol with 4-methoxybenzaldehyde derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Optimization of reaction temperature and stoichiometric ratios (e.g., 1:1.2 aldehyde to phenol) is critical to achieving yields >70%. Side products, such as over-alkylated derivatives, may form if excess bromomethyl reagents are used .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic peaks?
- NMR :
- ¹H-NMR : Aromatic protons appear as multiplets in δ 7.2–7.8 ppm. The methoxy group (–OCH₃) resonates as a singlet near δ 3.8–3.9 ppm. The aldehyde proton (HC=O) shows a sharp singlet at δ 9.8–10.2 ppm .
- ¹³C-NMR : The aldehyde carbon appears at δ ~190–195 ppm. Aromatic carbons adjacent to electron-withdrawing groups (e.g., Br) are deshielded to δ 125–135 ppm .
- FTIR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C–O (methoxy) at ~1250 cm⁻¹ .
- X-ray crystallography : Confirms molecular geometry and packing. For analogous structures, monoclinic P2₁/c space groups are common, with bond lengths (e.g., C–Br: ~1.89 Å) consistent with sp³ hybridization .
Q. What safety precautions are essential when handling this compound in the lab?
- Toxicity : Limited toxicological data exist, but brominated aromatic compounds may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
- First Aid :
- Storage : Store in a cool, dry place away from oxidizing agents. Stability data suggest degradation <5% over 12 months at –20°C .
Q. How is the crystal structure determined, and what insights does it provide into molecular interactions?
Single-crystal X-ray diffraction (SCXRD) is used. For the closely related compound 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde, the structure revealed:
- Monoclinic P2₁/c symmetry with Z = 4.
- Key bond angles: C–O–C (benzyloxy) at ~117°, and dihedral angles between aromatic rings of ~85°, indicating limited conjugation .
- Intermolecular interactions: Weak C–H···O hydrogen bonds (2.5–3.0 Å) stabilize the lattice .
Advanced Research Questions
Q. How does the bromophenoxy substituent influence electronic properties and reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Electron-withdrawing effects from the –Br and –OCH₃ groups polarize the aromatic ring, enhancing oxidative addition with Pd catalysts. For example, coupling with arylboronic acids proceeds at 80–100°C with Pd(PPh₃)₄, yielding biaryl derivatives . Computational studies (DFT) suggest the LUMO is localized on the brominated ring, favoring nucleophilic attack .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Structural Confirmation : Ensure purity via HPLC (e.g., >98% by area) and SCXRD to rule out isomer interference .
- Assay Variability : Standardize bioassays (e.g., MIC tests for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and controls .
- SAR Analysis : Compare substituent effects. For example, replacing –OCH₃ with –NO₂ increases antibacterial potency but reduces solubility .
Q. How can computational modeling predict physicochemical properties like logP and solubility?
Tools like ACD/Labs Percepta or Gaussian calculate:
- logP : Predicted ~3.2 (experimental: 3.1±0.2), indicating moderate lipophilicity .
- pKa : The aldehyde group has negligible acidity (pKa ~15), while the methoxy oxygen has weak basicity (pKa ~–2) .
- Solubility : MD simulations in water/ethanol mixtures correlate with experimental data (e.g., 1.2 mg/mL in H₂O at 25°C) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for stereocontrol. For example, Sharpless epoxidation of allyl ether precursors achieves >90% ee .
- Purification : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, but throughput is limited. Switch to crystallization-induced asymmetric transformation (CIAT) for large batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
